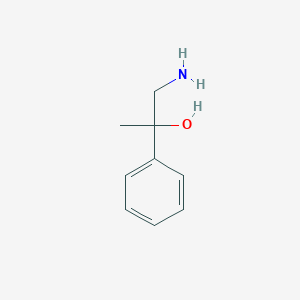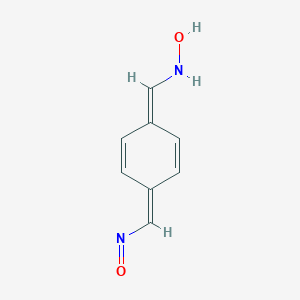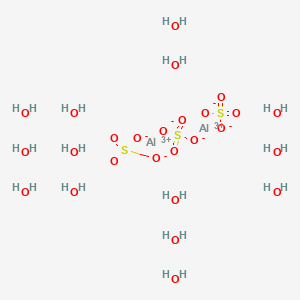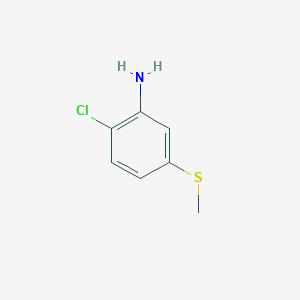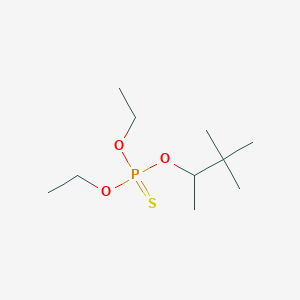
3-Bromo-4-methylpyridin-2-ol
説明
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of 2-bromo-6-isocyanopyridine is reported as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the efficient synthesis of complex molecules like carfentanil . Another paper describes the synthesis of a Schiff base compound involving a brominated pyridine derivative, which is achieved through the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . These methods could potentially be adapted for the synthesis of 3-Bromo-4-methylpyridin-2-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized using various techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine is determined, revealing a monoclinic system with specific geometric parameters . Similarly, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine are studied using DFT methods, providing insights into the geometry and electronic properties of these molecules .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is explored in several papers. The copper(II) complexes of 2-halo-3-methylpyridine are synthesized and their magnetic behavior is studied, indicating that the bromine substituent can influence the coordination geometry and magnetic properties of the resulting complexes . Additionally, the self-condensation of 4-bromopyridine is investigated, leading to the formation of a conjugated polymer with a complex structure . These studies suggest that 3-Bromo-4-methylpyridin-2-ol could also participate in various chemical reactions, potentially leading to the formation of novel compounds or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are discussed in the context of their synthesis, characterization, and potential applications. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, highlighting the regioselectivity and efficiency of the synthetic process . The antimicrobial properties of a Schiff base compound containing a brominated pyridine moiety are also reported, demonstrating the biological relevance of these compounds . These findings provide a foundation for understanding the properties of 3-Bromo-4-methylpyridin-2-ol, which may exhibit similar behavior due to the presence of bromine and methyl groups on the pyridine ring.
科学的研究の応用
Overview
3-Bromo-4-methylpyridin-2-ol is a chemical compound that, while not directly highlighted in the available literature, is closely related to various brominated compounds and heteroaromatic compounds studied for their diverse scientific applications. These include applications in medicinal chemistry, organic synthesis, and material science. Below, we discuss relevant findings from research on analogous compounds that suggest potential applications for 3-Bromo-4-methylpyridin-2-ol.
Medicinal Chemistry and Pharmacology
Brominated compounds have been extensively studied for their pharmacological potentials. For instance, 3-bromopyruvate (3-BP) exhibits remarkable efficacy in inhibiting glycolysis, showing tumor specificity and efficacy in eradicating tumors in animal studies due to a combination of glycolytic and mitochondrial targets, as well as effects on the tumor microenvironment (Shoshan, 2012). Similarly, hydroxypyridinone complexes with aluminum demonstrate efficient chelation, suggesting potential medical uses in detoxification or treatment of conditions related to metal ion imbalances (Santos, 2002).
Organic Synthesis and Catalysis
The role of brominated and pyridine derivatives in organic synthesis is significant, facilitating the creation of complex molecules. A review on the metallation of π-deficient heteroaromatic compounds, including pyridine derivatives, outlines their importance in regioselective synthesis, suggesting that 3-Bromo-4-methylpyridin-2-ol could serve as a precursor or intermediate in the synthesis of more complex molecules (Marsais & Quéguiner, 1983).
Photocatalysis and Material Science
Studies on photocatalysts highlight the utility of heteroaromatic compounds in environmental and energy applications. For example, g-C3N4-based photocatalysts are noted for their ability to drive various reduction and oxidation reactions under light irradiation, which could imply potential applications for structurally similar compounds like 3-Bromo-4-methylpyridin-2-ol in photocatalytic processes (Wen et al., 2017).
Environmental Science
Brominated flame retardants, including novel brominated compounds, are of environmental concern due to their persistence and potential for bioaccumulation. Research into their occurrence, fate, and effects in indoor environments and ecosystems suggests a growing need to understand the environmental impact of such compounds, including those structurally related to 3-Bromo-4-methylpyridin-2-ol (Zuiderveen et al., 2020).
Safety And Hazards
The safety information available indicates that “3-Bromo-4-methylpyridin-2-ol” is a compound that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
3-bromo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFLSCTQJTMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541473 | |
| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylpyridin-2-ol | |
CAS RN |
18368-59-7 | |
| Record name | 3-Bromo-4-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


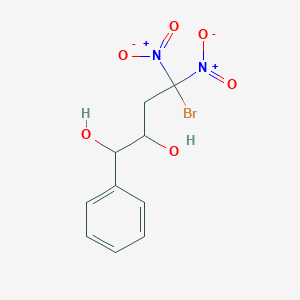


![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
